3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Overview
Description
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is an organic compound with the molecular formula C9H13NO3 It features a butanoic acid backbone with a dimethyl-1,2-oxazole ring attached at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester and an amine. For instance, the reaction between ethyl acetoacetate and dimethylamine under acidic conditions can yield the dimethyl-1,2-oxazole ring.
Attachment to the Butanoic Acid Backbone: The oxazole ring is then attached to the butanoic acid backbone through a nucleophilic substitution reaction. This can be achieved by reacting the oxazole derivative with a halogenated butanoic acid precursor, such as 3-bromobutanoic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens and nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted oxazole derivatives.
Scientific Research Applications
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid can be compared with other similar compounds, such as:
3-(Methyl-1,2-oxazol-4-yl)butanoic acid: This compound has a similar structure but with one less methyl group on the oxazole ring, which may affect its reactivity and biological activity.
3-(Ethyl-1,2-oxazol-4-yl)butanoic acid: The presence of an ethyl group instead of a dimethyl group can influence the compound’s solubility and interaction with biological targets.
3-(Phenyl-1,2-oxazol-4-yl)butanoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(4-8(11)12)9-6(2)10-13-7(9)3/h5H,4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWUTCMNICGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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